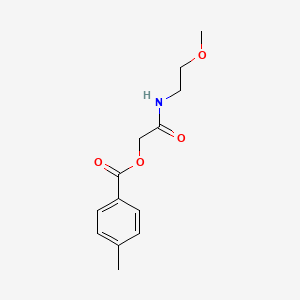

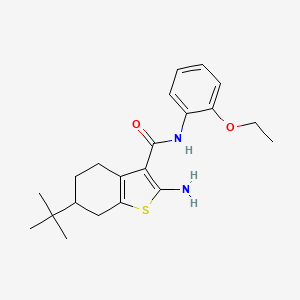

![molecular formula C12H13N3O3S B2540367 环戊基-7-羟基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺 CAS No. 898457-66-4](/img/structure/B2540367.png)

环戊基-7-羟基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

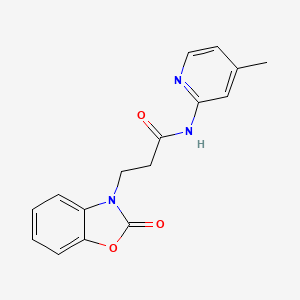

The compound "N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide" is a derivative of thiazolo[3,2-a]pyrimidine, which is a class of heterocyclic compounds that have garnered interest due to their biological and pharmacological properties. These compounds are structurally characterized by a thiazole ring fused to a pyrimidine ring, and they often exhibit a range of medicinal properties, including anti-microbial and allergy medication effects .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives can be achieved through various methods. One such method involves the catalyst-free, one-pot reactions between 2-aminothiadiazoles and dimethyl acetylenedicarboxylate (DMAD) in tetrahydrofuran (THF) with the aid of ultrasound irradiation. This approach is highly regioselective, favoring the "7-one" products over their "5-one" isomers, and is applicable to a wide range of substrates . Another method for synthesizing related compounds involves the reaction of amidines with hydroxylamine hydrochloride, which leads to cyclization products through ring cleavage and subsequent ring closure .

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidine derivatives can be elucidated using various spectroscopic techniques. For instance, the spatial structure of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester, a related compound, was determined using X-ray diffraction analysis. This analysis is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which is important for the synthesis of new biologically active derivatives .

Chemical Reactions Analysis

The chemical reactivity of thiazolo[3,2-a]pyrimidine derivatives is influenced by their functional groups and the inherent properties of the heterocyclic framework. For example, the reaction of thiadiazolo[3,2-a]pyrimidine derivatives with N,N-diethylamin leads to N,N-diethylcarboxamide derivatives, showcasing the versatility of these compounds in undergoing chemical transformations to yield medicinally relevant structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives are determined by their molecular structure. These properties include solubility, melting point, and stability, which are essential for their application in drug development. The spectroscopic characterization, such as NMR, 13C, and IR spectroscopy, provides insights into the electronic environment of the atoms within the molecule, which in turn affects the compound's reactivity and interaction with biological targets .

科学研究应用

合成和生物学评估

抗菌活性:噻唑并[3,2-a]嘧啶衍生物已被合成并评估其抗菌特性。该类中的某些化合物表现出有希望的抗菌活性,表明在对抗微生物感染方面具有潜在应用(Gein 等人,2015;Sayed 等人,2006)。

合成途径:噻唑并[3,2-a]嘧啶衍生物的合成通常涉及嘧啶甲酰胺等前体与各种试剂的反应,从而形成具有潜在生物活性的化合物。这些合成途径有助于开发具有多种治疗和生物学应用的新化学实体(Peterlin-Mašič 等人,2000)。

化学修饰和活性

结构修饰:研究重点是修饰噻唑并[3,2-a]嘧啶的结构,以探索其构象特征和超分子聚集。此类研究旨在了解结构变化如何影响这些化合物的化学和生物学性质,从而可能在材料科学和药物设计中产生新的应用(Nagarajaiah 和 Begum,2014)。

衍生物的生物活性:已合成出新的功能化噻唑并[3,2-a]嘧啶衍生物,其中一些表现出有希望的抗菌和抗真菌活性。这些活性表明噻唑并[3,2-a]嘧啶衍生物可以作为开发新的抗菌剂的起点(Youssef 等人,2011;Abu-Hashem 等人,2020)。

未来方向

The future directions for “N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” could involve further exploration of its potential as a scaffold for the design of new medicines, including anticancer drugs . Additionally, the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which could lead to the development of more effective and safer drugs .

作用机制

Target of Action

Thiazolo[3,2-a]pyrimidines, a class of compounds to which it belongs, have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists .

Mode of Action

It’s worth noting that thiazolo[3,2-a]pyrimidines are known for their wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-hiv, calcium channel blocking, acetylcholine esterase inhibitory, cdc25b phosphatase inhibitory, bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-ht2a receptor antagonistic activities .

属性

IUPAC Name |

N-cyclopentyl-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c16-9(13-7-3-1-2-4-7)8-10(17)14-12-15(11(8)18)5-6-19-12/h5-7,17H,1-4H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJNBZGWIPINAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(N=C3N(C2=O)C=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51085700 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

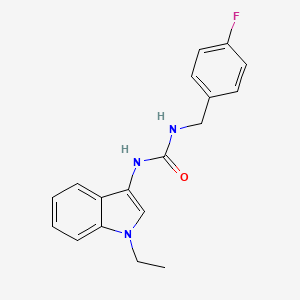

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzenesulfonamide](/img/structure/B2540286.png)

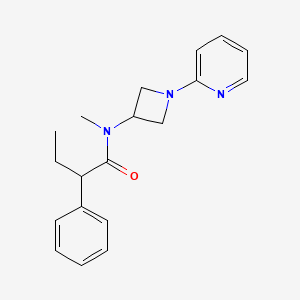

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2540289.png)

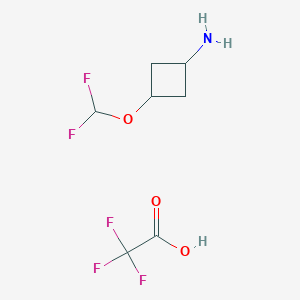

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2540293.png)

![1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2540295.png)

![3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid](/img/structure/B2540306.png)